molecular formula C20H19N3O4S B11338175 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone

Cat. No.: B11338175
M. Wt: 397.4 g/mol
InChI Key: OBTZHMRURSRYEU-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenoxy group may also play a role in the compound’s biological activity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the piperidine ring and the nitrophenoxy group distinguishes it from other benzothiazole derivatives and contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone

InChI

InChI=1S/C20H19N3O4S/c24-19(13-27-17-7-3-2-6-16(17)23(25)26)22-11-9-14(10-12-22)20-21-15-5-1-4-8-18(15)28-20/h1-8,14H,9-13H2

InChI Key

OBTZHMRURSRYEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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